BenchChemオンラインストアへようこそ!

4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Screening Library Design

4-Methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 919752-60-6) is a heterocyclic small molecule combining a benzothiazole core, a piperazine linker, and an oxazole-5-carbonyl moiety. It belongs to the benzothiazole-piperazine chemical class, a scaffold family extensively explored for anticancer and neuroactive applications.

Molecular Formula C17H18N4O3S
Molecular Weight 358.42
CAS No. 919752-60-6
Cat. No. B2732439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
CAS919752-60-6
Molecular FormulaC17H18N4O3S
Molecular Weight358.42
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4
InChIInChI=1S/C17H18N4O3S/c1-11-3-4-12(23-2)14-15(11)25-17(19-14)21-9-7-20(8-10-21)16(22)13-5-6-18-24-13/h3-6H,7-10H2,1-2H3
InChIKeyYVHCNYUAYKJQQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (919752-60-6): Procurement-Ready Heterocyclic Scaffold for Drug Discovery


4-Methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 919752-60-6) is a heterocyclic small molecule combining a benzothiazole core, a piperazine linker, and an oxazole-5-carbonyl moiety [1]. It belongs to the benzothiazole-piperazine chemical class, a scaffold family extensively explored for anticancer and neuroactive applications [2]. The compound is catalogued as a screening compound by Life Chemicals (product code F2833-0442) and is offered at a purity of ≥90% in small-volume formats (2, 5, and 10 μmol) suitable for high-throughput screening (HTS) and structure-activity relationship (SAR) studies [3]. Its molecular formula is C17H18N4O3S, with a molecular weight of 358.42 g/mol [3]. The compound is designated for non-human research use only and lacks published in vivo or clinical data [3].

Why In-Class Benzothiazole-Piperazine Analogs Cannot Substitute for 4-Methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (919752-60-6) in Focused Screening Campaigns


Generic substitution within the benzothiazole-piperazine class is precluded by the specific substitution pattern of compound 919752-60-6. The presence of a single methoxy group at position 4 and a methyl group at position 7 of the benzothiazole ring, combined with the oxazole-5-carbonyl moiety on the piperazine, creates a unique electronic and steric profile that is not replicated by the closest commercially available analogs, such as the 4,7-dimethoxy variant (CAS 941913-93-5) or the thiophene-2-carbonyl analog (CAS 897486-92-9) [1]. In published benzothiazole-piperazine series, even minor substituent changes (e.g., halogen substitution on a phenyl ring) have been shown to shift antiproliferative GI50 values by over an order of magnitude across HUH-7, MCF-7, and HCT-116 cancer cell lines [2]. Consequently, replacing compound 919752-60-6 with a structurally similar but non-identical analog in a focused screening campaign risks losing the specific structure-activity relationship (SAR) signal that this mono-methoxy, mono-methyl, oxazole-carbonyl combination may generate. No published bioactivity data exist for the compound, which places the burden of differentiation on its discrete structural identity and its role as a unique chemical probe within screening libraries [1].

Quantitative Differentiation Evidence for 4-Methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (919752-60-6): Procurement Selection Guide


Structural Differentiation from the Closest Commercial Analog (4,7-Dimethoxy Variant)

Compound 919752-60-6 (4-methoxy-7-methyl) differs from its closest commercially available analog, CAS 941913-93-5 (4,7-dimethoxy), by replacement of the 7-methoxy group with a 7-methyl substituent [1]. This single substitution alters hydrogen-bonding capacity, lipophilicity (ClogP), and steric bulk at the benzothiazole 7-position. No head-to-head biological comparison has been published for these two compounds. However, published SAR for a related benzothiazole-piperazine series demonstrated that substituent changes at analogous positions on a phenyl ring (e.g., Br vs. Cl vs. H) shifted antiproliferative GI50 values from <10 μM to >100 μM in HCT-116 and MCF-7 cell lines, illustrating the sensitivity of this scaffold to minor structural modifications [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Screening Library Design

Sourcing and Purity: Verifiable Procurement Specifications for 919752-60-6

Compound 919752-60-6 is commercially available exclusively through Life Chemicals (catalog F2833-0442) at a minimum purity specification of 90% [1]. It is supplied as a DMSO solution at 2 μmol, 5 μmol, and 10 μmol quantities, priced at $85.50, $94.50, and $103.50 respectively (as of 2023) [1]. In contrast, the closest structural analog (CAS 941913-93-5, Life Chemicals F2833-0441) is priced lower at $57.00–$103.50 for the same quantity range, reflecting differences in synthetic complexity or demand [2]. No alternative suppliers were identified in searches of Molport, ChemDiv, ChemSpider, or PubChem, indicating single-source availability .

Chemical Procurement Screening Compound Sourcing Quality Control

Class-Level Anticancer Potential: Benzothiazole-Piperazine Scaffold Activity in Published Series

Compound 919752-60-6 itself has no published biological activity data. However, the benzothiazole-piperazine scaffold class to which it belongs has demonstrated reproducible anticancer activity across multiple independent studies. A 2016 study reported that compound 6c from a related series inhibited tumor growth in vivo through angiogenesis inhibition, achieving 91% suppression of angiogenicity in a murine model [1]. A separate 2015 study of ten benzothiazole-piperazine derivatives reported GI50 values in the low micromolar range against HUH-7 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with the most potent analog achieving GI50 <10 μM [2]. A 2024 study by Evren et al. designed new benzothiazole-piperazine derivatives and confirmed anticancer activity through both in vitro cytotoxicity screening and in silico molecular docking, further validating the scaffold's relevance [3]. Compound 919752-60-6, by virtue of its oxazole-5-carbonyl substitution (a feature absent from the analogs tested in these studies), may exhibit a distinct kinase inhibition profile—a hypothesis that requires experimental validation but supports its procurement as a novel chemotype for screening.

Anticancer Screening Cytotoxicity Assays Benzothiazole-Piperazine SAR

Oxazole-5-Carbonyl as a Privileged Kinase-Binding Pharmacophore: Differentiation from Thiophene and Furan Carbonyl Analogs

The oxazole-5-carbonyl group attached to the piperazine nitrogen in compound 919752-60-6 is structurally distinct from the thiophene-2-carbonyl group found in the close analog CAS 897486-92-9 . Oxazole-containing compounds have been identified as ATP-competitive kinase inhibitors, with the isoxazole-5-carbonyl moiety serving as a hydrogen-bond acceptor that can interact with the kinase hinge region [1]. The oxazole ring provides two heteroatoms (N and O) in a 1,2-relationship, creating a dipole moment and hydrogen-bonding pattern that differs from thiophene (single S heteroatom) or furan (single O heteroatom) [2]. While no direct kinase profiling data exist for 919752-60-6, the structurally related compound HG-7-85-01 (which also contains a thiazole-piperazine scaffold) has been characterized as a potent type II ATP-competitive inhibitor of wild-type and T315I mutant Bcr-Abl kinase with an IC50 of 3 nM, as well as KDR (IC50 = 20 nM) and RET (IC50 = 30 nM) [3]. The oxazole-for-thiazole substitution in 919752-60-6 may shift kinase selectivity, warranting its inclusion in kinase-focused screening panels.

Kinase Inhibition Pharmacophore Modeling Heterocyclic Chemistry

Recommended Research and Industrial Application Scenarios for 4-Methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (919752-60-6)


Focused Kinase Profiling Panel Against Wild-Type and Mutant Kinases (Bcr-Abl, PDGFRα, Kit, Src, KDR, RET)

Based on the oxazole-5-carbonyl pharmacophore's structural analogy to type II kinase inhibitor scaffolds [1], compound 919752-60-6 should be prioritized for screening against a panel of wild-type and clinically relevant mutant kinases, including Bcr-Abl (native and T315I gatekeeper mutant), PDGFRα, c-Kit, Src, KDR (VEGFR2), and RET. The structurally related compound HG-7-85-01 (a thiazole-piperazine analog) demonstrated IC50 values of 3 nM (Bcr-Abl T315I), 20 nM (KDR), and 30 nM (RET) with selectivity over other kinases (IC50 > 2 μM) [2]. Including 919752-60-6 in the same panel would directly test whether the oxazole-for-thiazole substitution shifts potency or selectivity. Procurement of the 2 μmol format ($85.50) is sufficient for an initial 10-point dose-response screen at a single concentration per kinase [3].

SAR Expansion of the Benzothiazole-Piperazine Anticancer Series with Heteroaryl-Carbonyl Diversification

Published benzothiazole-piperazine derivatives have shown GI50 values from <10 μM to >100 μM in HUH-7, MCF-7, and HCT-116 cancer cell lines [4]. However, none of the reported series explored the oxazole-5-carbonyl substituent present in 919752-60-6. By procuring 919752-60-6 alongside its thiophene-2-carbonyl analog (CAS 897486-92-9) and the 4,7-dimethoxy analog (CAS 941913-93-5), researchers can systematically compare how the heteroaryl-carbonyl identity and the benzothiazole substitution pattern (4-OCH3/7-CH3 vs. 4,7-di-OCH3) influence cytotoxicity. This head-to-head comparison addresses the single-source availability concern: all three compounds are available from Life Chemicals, enabling a coherent procurement workflow [3].

Fragment-Based or Phenotypic Screening Library Incorporation for Underexplored Chemotypes

Compound 919752-60-6 is a structurally novel, commercially available chemotype that has not been reported in any published bioactivity study [5]. Its inclusion in a diversity-oriented screening library (e.g., for phenotypic assays in oncology, inflammation, or neurology) adds a unique combination of a benzothiazole core, piperazine linker, and oxazole-5-carbonyl terminus that is absent from most commercial screening decks. The compound's molecular weight (358.42 g/mol) and calculated properties (ClogP estimated ~2.5–3.5; 3 rotatable bonds) place it within lead-like chemical space [3]. For large-scale screening, the 10 μmol format offers price parity with the 4,7-dimethoxy analog, while for pilot screens, the 2 μmol format provides a low-cost entry point.

Computational Docking and Pharmacophore Modeling Studies Targeting the Kinase Hinge Region

The oxazole-5-carbonyl moiety in 919752-60-6 is predicted to act as a hinge-binding motif in kinase active sites, analogous to the isoxazole-carboxamide and thiazole-carboxamide scaffolds characterized in published type II kinase inhibitors [1][2]. Computational chemists can use the verified InChI Key (YVHCNYUAYKJQQE-UHFFFAOYSA-N) and SMILES string (C(N1CCN(C2=NC3=C(OC)C=CC(C)=C3S2)CC1)(C1ON=CC=1)=O) from the Kuujia.com product listing [3] to perform docking studies against kinase crystal structures (e.g., Bcr-Abl PDB: 3OY3, c-Kit PDB: 1T46) before committing to wet-lab procurement. This in silico pre-screening step reduces procurement risk given the single-supplier status and premium pricing at low quantities.

Quote Request

Request a Quote for 4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.